1,3-Bis(bromomethyl)naphthalene
Description
Properties
CAS No. |
36015-77-7 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7-8H2 |
InChI Key |
CXQMWXOULXGMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Benzene-Based Bromomethyl Compounds
1,3-Bis(bromomethyl)benzene
- Structure : Benzene ring with bromomethyl groups at 1,3-positions.
- Synthesis : Produced via bromination of mesitylene using bromo succinimide in cyclohexane .
- Applications : Used in synthesizing macrocyclic ligands (e.g., cleaving agents for biochemical studies) and pharmaceutical intermediates like Anastrozole .
- Key Differences :
- Reactivity : The naphthalene derivative’s extended π-system may reduce electrophilicity compared to the benzene analog but enhance steric effects.
- Stability : Naphthalene derivatives generally exhibit higher thermal stability due to aromatic ring fusion.
Comparison with Mono-Bromomethyl Naphthalenes
1-(Bromomethyl)naphthalene
- Structure : Single bromomethyl group at the 1-position of naphthalene.
- Properties : λmax = 292 nm (cyclohexane); used as an intermediate in organic synthesis and pharmaceuticals .
- Key Differences: Functionality: The mono-substituted compound lacks cross-linking capability, limiting its utility in polymer chemistry compared to the bis-substituted derivative. Hazards: Both compounds share similar hazards (e.g., Xn risk code), but the bis-substituted compound may pose greater handling challenges due to higher reactivity .
Comparison with Other Brominated Naphthalenes
1,4-Dibromonaphthalene
- Synthesis : Derived from bromination of naphthalene sulfonates .
- Key Differences :
- Reactivity : Bromine substituents are less reactive toward nucleophilic substitution than bromomethyl groups, making 1,3-bis(bromomethyl)naphthalene more suitable for alkylation reactions.
- Applications : Dibromonaphthalenes are often used in flame retardants, whereas bromomethyl derivatives serve as building blocks for complex molecules .
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Weight | Key Applications | Hazard Class |
|---|---|---|---|---|
| This compound | Not Provided | ~300 (estimated) | Pharmaceuticals, polymers | 8 (Corrosive) |
| 1,3-Bis(bromomethyl)benzene | Not Provided | 247.93 | Macrocyclic ligands, Anastrozole | 8 |
| 1-(Bromomethyl)naphthalene | 3163-27-7 | 221.09 | Organic synthesis | Xn (Harmful) |
| 2,2-Bis(bromomethyl)-1,3-propanediol | 3296-90-0 | 261.87 | Polymers, flame retardants | Not Listed |
Q & A
Basic: What are the primary synthetic routes for 1,3-Bis(bromomethyl)naphthalene, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The synthesis of this compound typically involves bromination of naphthalene derivatives followed by coupling reactions. Key steps include:
- Bromination: Use brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Solvent choice (e.g., CCl₄ or CH₂Cl₂) and temperature (0–25°C) are critical to avoid over-bromination .
- Coupling Reactions: Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize ligand selection and base (e.g., Na₂CO₃) to enhance regioselectivity .
- Purification: Column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or NMR .
Basic: How should researchers design toxicological studies on this compound to minimize bias and ensure reproducibility?
Methodological Answer:
Adopt risk of bias (RoB) assessment frameworks, such as those outlined in toxicological profiles:
- Randomization and Blinding: Ensure dose administration is randomized and personnel are blinded to study groups to mitigate selection and performance bias .
- Exposure Characterization: Validate exposure levels using analytical methods (e.g., GC-MS) to confirm dosing accuracy .
- Outcome Completeness: Report all measured endpoints (e.g., hepatic, renal effects) and avoid exclusion of data points without justification (Table C-6, ).
Advanced: How can contradictions in toxicity data across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and assess heterogeneity using tools like I² statistics. Prioritize studies with low RoB tiers (e.g., "probably low risk" or "definitely low risk") .
- Substance-Specific Data Gaps: Address uncertainties (e.g., metabolic pathways) through targeted experiments, such as in vitro CYP450 inhibition assays .
- Dose-Response Analysis: Re-evaluate conflicting results using benchmark dose modeling to identify threshold discrepancies .
Basic: What strategies are effective for conducting a comprehensive literature review on this compound?
Methodological Answer:
-
Database Selection: Use PubMed, TOXCENTER, and NTP databases with tailored query strings (e.g., "this compound" AND (toxicity OR synthesis)) .
-
Inclusion Criteria: Filter studies by:
Category Criteria Species Humans, laboratory mammals Exposure Routes Inhalation, oral, dermal Health Outcomes Hepatic, renal, hematological effects (Adapted from Table B-1, ). -
Grey Literature: Include technical reports and theses from ATSDR and EPA repositories .
Advanced: Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Elucidation:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm bromomethyl group positions (e.g., δ 4.5–5.0 ppm for -CH₂Br) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 318.9 for C₁₂H₁₀Br₂) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced: How can reaction conditions be optimized for derivatizing this compound into functionalized ligands or polymers?
Methodological Answer:
- Catalyst Screening: Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd₂(dba)₃ with Xantphos enhances Buchwald-Hartwig aminations .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or non-polar solvents (toluene) for radical reactions .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
Basic: What are the critical toxicological endpoints to monitor in studies of this compound?
Methodological Answer:
Prioritize endpoints from controlled exposure studies:
- Acute Toxicity: Mortality, body weight changes .
- Organ-Specific Effects:
- Genotoxicity: Ames test or micronucleus assay for DNA damage .
Advanced: What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electrophilic Reactivity: Bromomethyl groups act as alkylating agents, facilitating SN2 substitutions with nucleophiles (e.g., amines, thiols) .
- Radical Pathways: Under UV light, C-Br bonds undergo homolytic cleavage, enabling polymerization or C-C bond formation .
- Steric Effects: The naphthalene backbone influences regioselectivity; computational modeling (DFT) can predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
